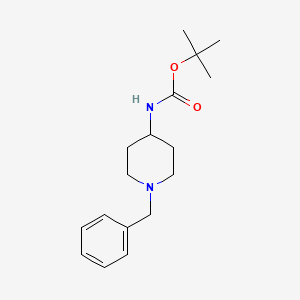

1-Benzyl-4-(N-Boc-amino)piperidine

Overview

Description

1-Benzyl-4-(N-Boc-amino)piperidine is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(N-Boc-amino)piperidine can be synthesized through a multi-step process. One common method involves the N-Boc protection of 4-benzylpiperidine. The reaction typically occurs in the presence of a base such as triethylamine and a Boc-protecting reagent like di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(N-Boc-amino)piperidine undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the Boc protecting group, yielding 4-benzylpiperidine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives[][4].

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base[][4].

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 4-Benzylpiperidine.

Substitution: Various N-substituted piperidine derivatives[][4].

Scientific Research Applications

1-Benzyl-4-(N-Boc-amino)piperidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, including potential treatments for neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(N-Boc-amino)piperidine depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that target various molecular pathways. For example, derivatives of this compound may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

- 4-Amino-1-benzylpiperidine

- 1-Boc-4-piperidone

- 4-(N-Boc-amino)piperidine

Comparison: 1-Benzyl-4-(N-Boc-amino)piperidine is unique due to its specific combination of a benzyl group and a Boc-protected amino group. This structure provides distinct reactivity and stability compared to similar compounds. For instance, 4-Amino-1-benzylpiperidine lacks the Boc protection, making it more reactive but less stable under certain conditions .

Biological Activity

1-Benzyl-4-(N-Boc-amino)piperidine (CAS No. 73889-19-7) is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This compound is characterized by the presence of a benzyl group and a tert-butyloxycarbonyl (Boc) protected amino group, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a benzyl group and a Boc-protected amine, which influences its interaction with biological targets.

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with multiple biological pathways. Key areas of activity include:

- Antiviral Activity : The compound has been utilized in the synthesis of CCR5 antagonists, which are significant in the treatment of viral infections such as HIV .

- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds can exhibit antimicrobial effects, suggesting potential applications in treating bacterial infections .

- Antidiabetic Potential : Similar compounds have shown promise as antidiabetic agents, indicating that this compound may also influence glucose metabolism .

The mechanism of action for this compound involves several biochemical interactions:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, affecting their functionality. For instance, it has been noted to interact with enzymes involved in metabolic pathways.

- Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, which may lead to diverse biological effects including anti-inflammatory and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related piperidine derivatives, providing insights into the potential applications of this compound.

Detailed Findings

- Antiviral Activity : A study focused on the synthesis of CCR5 antagonists reported that derivatives like this compound can effectively block the entry of HIV into host cells by inhibiting the CCR5 receptor .

- Antimicrobial Effects : In vitro assays indicated that piperidine derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

- Antidiabetic Properties : Research into piperidine derivatives revealed their ability to inhibit α-glucosidase and other enzymes involved in carbohydrate metabolism, indicating a potential role in diabetes management .

Properties

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFKLUNLIZMWKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403308 | |

| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73889-19-7 | |

| Record name | 1-Benzyl-4-(tert-butoxycarbonylamino)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73889-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-(N-Boc-amino)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-4-(N-Boc-amino) piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What computational chemistry methods were employed to study 1-Benzyl-4-(N-Boc-amino)piperidine and what key molecular properties were investigated?

A1: The research paper utilized a combination of computational techniques to investigate the properties of this compound []. These included:

- Spectroscopic Analysis: The study employed Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of the molecule, providing insights into its structural characteristics. []

- Nuclear Magnetic Resonance (NMR) Analysis: NMR spectroscopy, a powerful tool for elucidating molecular structure, was used to determine the arrangement of atoms within the molecule. []

- Molecular Orbital Calculations: The study delved into the electronic structure of this compound by calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These calculations shed light on the molecule's reactivity and potential interactions with other molecules. []

- Atoms in Molecules (AIM) and Electron Localization Function (ELF) Analysis: The researchers utilized AIM and ELF analyses to gain a deeper understanding of the electronic density distribution within the molecule and the nature of chemical bonding. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.